(2-Naphthyloxy)acetyl chloride

Descripción general

Descripción

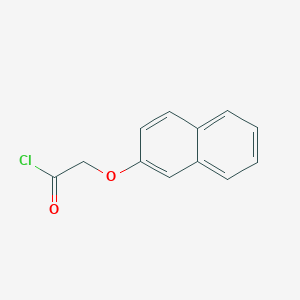

(2-Naphthyloxy)acetyl chloride is an organic compound with the chemical formula C12H9ClO2. It is a colorless or yellowish liquid with an unpleasant pungent odor . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds .

Métodos De Preparación

(2-Naphthyloxy)acetyl chloride is typically synthesized by reacting (2-Naphthyloxy)acetic acid with an acylating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) . The reaction is carried out under anhydrous conditions, and the substrate is usually heated in an inert atmosphere .

Análisis De Reacciones Químicas

(2-Naphthyloxy)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

Hydrolysis: When exposed to water, it hydrolyzes to form (2-Naphthyloxy)acetic acid.

Common reagents and conditions used in these reactions include:

Thionyl chloride (SOCl2): or phosphorus oxychloride (POCl3) for acylation.

Amines: for amidation reactions.

Alcohols: for esterification reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Naphthyloxy)acetyl chloride serves as an important reagent in organic synthesis. It can be derived from (2-naphthoxy)acetic acid and is utilized to synthesize various derivatives, including indoline-2-carboxamide derivatives. This application is particularly relevant in drug discovery and development processes, where modifications to existing compounds can lead to new therapeutic agents .

Analytical Chemistry

The compound has been introduced as a fluorescent reagent for the derivatization of amino pharmaceuticals such as amantadine and memantine. Its ability to form naphthoxy derivatives allows for sensitive detection using high-performance liquid chromatography (HPLC) with fluorimetric detection. The detection limits achieved are remarkably low, enabling the analysis of biological amines at sub-micromolar concentrations .

Table 1: Fluorimetric Detection Parameters

| Parameter | Value |

|---|---|

| Excitation Wavelength | 227 nm |

| Emission Wavelength | 348 nm |

| Detection Limit | Sub-microM levels |

Recent studies suggest that this compound may possess significant biological activities, particularly anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings are supported by MTT assays that assess cell viability.

Table 2: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| This compound | Breast Cancer | TBD |

| Lung Cancer | TBD |

Study on Anticancer Effects

A study focused on the anticancer effects of naphthalene derivatives highlighted the potential of this compound in inhibiting cancer cell proliferation. The research employed both MTT assays and colony-forming assays to evaluate the compound's effects on cell migration and invasion.

In Vivo Studies

Preliminary in vivo studies have suggested that similar compounds may exhibit anti-inflammatory properties, which could enhance their anticancer effects by modulating tumor microenvironments. Further research is necessary to confirm these findings and explore the therapeutic potential of this compound in clinical settings.

Mecanismo De Acción

The mechanism of action of (2-Naphthyloxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product .

Comparación Con Compuestos Similares

(2-Naphthyloxy)acetyl chloride can be compared with other acyl chlorides such as:

Benzoyl chloride: Similar in reactivity but differs in the aromatic ring structure.

Acetyl chloride: Simpler structure with a single carbonyl group attached to a chlorine atom.

Phenylacetyl chloride: Similar in having an aromatic ring but differs in the position of the acyl group.

The uniqueness of this compound lies in its naphthalene ring structure, which imparts specific reactivity and properties that are useful in the synthesis of complex organic molecules .

Actividad Biológica

(2-Naphthyloxy)acetyl chloride, with the molecular formula C₁₂H₉ClO₂ and a molecular weight of approximately 220.65 g/mol, is an acyl chloride compound notable for its biological activity, particularly as an inhibitor of alcohol dehydrogenase (ADH). This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in pharmaceutical development.

Structure and Reactivity

This compound features a naphthalene ring substituted with an ether group and an acetyl chloride moiety. The presence of the acetyl chloride functional group makes it highly reactive, particularly in nucleophilic acyl substitution reactions, allowing for the formation of various derivatives such as esters and amides .

Synthesis

The compound can be synthesized from (2-naphthoxy)acetic acid through a straightforward reaction process. This synthesis is significant for producing derivatives that may exhibit enhanced biological activities .

Inhibition of Alcohol Dehydrogenase (ADH)

The primary biological activity of this compound is its inhibitory effect on ADH, an enzyme crucial for the metabolism of alcohol. Research indicates that this compound selectively inhibits grapevine ADH while showing no significant effect on yeast ADH (Saccharomyces cerevisiae). This selectivity suggests potential applications in controlling alcohol fermentation processes in viticulture.

The exact mechanism by which this compound inhibits ADH is not fully elucidated. However, it is hypothesized that the compound interacts with the enzyme's active site or alters its conformation, thereby reducing its catalytic activity.

Cytotoxicity and Pharmacological Potential

In addition to its role as an ADH inhibitor, derivatives of this compound have been studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities. Various in vitro assays have been employed to evaluate cytotoxicity against mammalian cell lines, highlighting the importance of selecting appropriate cell lines for accurate assessment .

Case Studies

- Cytotoxicity Assays : Studies have utilized the MTT assay to evaluate cytotoxic effects on different cancer cell lines. Results indicated varying degrees of cytotoxicity depending on the derivative used and the specific cell line tested.

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their biological activity. Variations in the aromatic and aliphatic components can significantly influence their interaction with biological targets .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other acyl chlorides and aromatic ether compounds can be insightful.

| Compound | Biological Activity | Selectivity |

|---|---|---|

| This compound | Inhibits grapevine ADH | Selective |

| Acetyl chloride | General acylating agent | Non-selective |

| Benzoyl chloride | Antimicrobial properties | Variable |

Propiedades

IUPAC Name |

2-naphthalen-2-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOBXXMBVWFWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482880 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-77-0 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.